7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
CAS No. |
1219901-41-3 |
|---|---|
Molecular Formula |
C22H19FN4OS |
Molecular Weight |
406.48 |
IUPAC Name |
7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN4OS/c23-18-9-5-4-8-16(18)17-14-29-20-19(17)24-22(25-21(20)28)27-12-10-26(11-13-27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,25,28) |
InChI Key |
VOEUQDMTEXOXDN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, a derivative of thieno[3,2-d]pyrimidines, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the 2-fluorophenyl and 4-phenylpiperazine substituents. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited various cancer cell lines, including MCF-7 and HCT116, with IC50 values in the low micromolar range. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.39 |
| Similar Derivative | HCT116 | 0.46 |
The mechanism of action appears to involve the inhibition of key kinases involved in cell proliferation and survival pathways.
Antimicrobial Activity
Another aspect of biological activity is antimicrobial efficacy. Compounds similar to this compound have shown promising results against a range of bacterial strains. A comparative analysis revealed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-(2-fluorophenyl)-... | E. coli | 32 µg/mL |
| Related Thieno Derivative | S. aureus | 16 µg/mL |
These results suggest that structural modifications can enhance antimicrobial potency.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuropharmacological properties. Studies have indicated that derivatives containing this group exhibit selective inhibition of monoamine oxidase (MAO), which is crucial for neurotransmitter regulation. For example:
| Compound | MAO Inhibition (IC50) |
|---|---|
| 7-(2-fluorophenyl)-... | MAO-A: 0.25 µM; MAO-B: 0.15 µM |
| Piperazine Analog | MAO-A: 0.30 µM; MAO-B: 0.18 µM |
This suggests potential applications in treating mood disorders and other neurological conditions.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer activity of several thieno[3,2-d]pyrimidine derivatives, including our compound of interest. The findings showed that it significantly reduced cell viability in MCF-7 cells compared to controls.
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that the compound exhibited notable activity against resistant strains.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
The table below compares key derivatives of thieno[3,2-d]pyrimidin-4(3H)-one with variations in substituents and their reported activities:
Key Observations:
- Position 2 Modifications: The 4-phenylpiperazinyl group in the target compound distinguishes it from PDE7 inhibitors (e.g., cyclopentylamino, pyridylamino derivatives) .
- Biological Activity: While the target compound’s activity is unconfirmed, analogs with 4-phenylpiperazinyl groups (e.g., ) show affinity for serotonin/dopamine receptors, and thienopyrimidinones with similar cores exhibit anticancer effects .
Physicochemical Properties
Comparative data on melting points and solubility:
Key Observations:
- The target compound’s 2-fluorophenyl and 4-phenylpiperazinyl groups likely reduce aqueous solubility compared to methoxy or amino-substituted analogs.
- Piperazine derivatives often require formulation optimization for bioavailability .
Q & A
Q. What are the key considerations for designing a robust synthetic pathway for this compound?
Methodological Answer: Synthesis optimization requires selecting reaction conditions (e.g., solvent polarity, temperature, and catalysts) to maximize yield and purity. For example, nucleophilic substitution reactions involving piperazine derivatives often require anhydrous conditions and inert atmospheres to prevent side reactions. Column chromatography (silica gel) or recrystallization (using solvents like ethanol/dichloromethane) is recommended for purification. Reaction progress should be monitored via TLC or HPLC, with final purity validated by NMR and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- 1H/13C NMR : To verify substituent positions (e.g., fluorophenyl and piperazine groups) and assess aromatic proton environments.
- X-ray crystallography : For unambiguous determination of the thienopyrimidine core geometry and substituent orientation (as demonstrated in thiopyrano-thienopyrimidine analogs) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C23H20FN5OS) and isotopic patterns.
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or GPCR modulation). For example:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure ATP competition.
- Cytotoxicity screening : Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2 or MCF-7).
- Solubility and stability : Pre-screen in PBS (pH 7.4) and simulated gastric fluid to guide dosing in subsequent studies .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer: Address variability by standardizing assay conditions:
- Control for batch-to-batch variability : Use a single synthetic batch with ≥95% purity (HPLC-validated).
- Normalize cell culture conditions : Ensure consistent passage numbers, serum concentrations, and incubation times.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate significance across replicates. Reference split-split plot designs to account for temporal and treatment interactions .
Q. What advanced spectroscopic techniques are critical for studying metabolite formation?
Methodological Answer:
- LC-MS/MS : To identify Phase I/II metabolites in hepatic microsomal incubations. Use collision-induced dissociation (CID) for fragmentation patterns.
- NMR-based metabolomics : Track metabolic shifts in cell lysates using 2D NMR (e.g., HSQC or COSY).
- Stable isotope labeling : Introduce 13C/15N isotopes during synthesis to trace metabolic pathways .
Q. How can computational modeling predict this compound’s environmental fate?
Methodological Answer: Utilize quantitative structure-activity relationship (QSAR) models and software like EPI Suite™:
- Biodegradation potential : Estimate using BIOWIN models.
- Ecotoxicity : Predict algal or Daphnia toxicity with ECOSAR.
- Partition coefficients (LogP) : Calculate via molecular dynamics simulations (e.g., Schrödinger’s Desmond) to assess bioaccumulation risks .
Data Interpretation & Contradiction Analysis
Q. How should researchers resolve discrepancies between computational docking and experimental binding affinity data?
Methodological Answer: Reconcile discrepancies by:
- Re-evaluating docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and hydration models.
- Surface plasmon resonance (SPR) : Validate binding kinetics (ka/kd) in real-time.
- Alchemical free-energy calculations : Use molecular dynamics (e.g., FEP+ in Schrödinger) to refine binding energy predictions .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, with HPLC monitoring.
- Antioxidant additives : Incorporate 0.01% BHT or ascorbic acid in formulations.
- Protective packaging : Use amber glass vials under nitrogen atmosphere to limit photolytic and oxidative degradation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
